molecular formula C13H8Cl3N5 B3839255 2,4,5-trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile

2,4,5-trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B3839255
M. Wt: 340.6 g/mol
InChI Key: ANAKPBUSTKZYDX-SCDVKCJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent chlorination. One common method involves the reaction of 2,4,5-trichloropyridine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a solvent such as dichloromethane (DCM) and a base like diisopropylethylamine (DIEA) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols

    Solvents: Dichloromethane (DCM), ethanol

    Bases: Diisopropylethylamine (DIEA)

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and pyridine ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the hydrazinyl group. This structure imparts distinct reactivity and potential biological activity compared to other trichloropyridine derivatives.

Properties

IUPAC Name

2,4,5-trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N5/c1-7(9-4-2-3-5-18-9)20-21-13-11(15)10(14)8(6-17)12(16)19-13/h2-5H,1H3,(H,19,21)/b20-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAKPBUSTKZYDX-SCDVKCJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.